4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine
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Overview
Description
4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that features a morpholine ring attached to an oxazole ring, which is further substituted with a dibromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine typically involves multiple steps. One common approach starts with the bromination of thiophene to obtain 4,5-dibromothiophene. This intermediate is then reacted with appropriate reagents to form the oxazole ring. Finally, the morpholine ring is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex polymers or oligomers .
Scientific Research Applications
4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine has several scientific research applications:
Organic Electronics: It can be used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: It can be used to create advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In organic electronics, its conductive properties are due to the delocalization of electrons within the molecule, which facilitates charge transport .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: A simpler compound with similar bromine substitutions on the thiophene ring.
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: Another compound featuring a morpholine ring and brominated heterocycle.
Uniqueness
4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine is unique due to its combination of a morpholine ring, an oxazole ring, and a dibromothiophene moiety. This unique structure imparts specific electronic and chemical properties that are not found in simpler compounds like 2,5-dibromothiophene .
Properties
CAS No. |
1803802-63-2 |
---|---|
Molecular Formula |
C11H10Br2N2O2S |
Molecular Weight |
394.1 |
Purity |
95 |
Origin of Product |
United States |
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